molecular formula C14H15N3O3 B2404163 N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898350-19-1

N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2404163
CAS RN: 898350-19-1
M. Wt: 273.292
InChI Key: KJGJMBBNGJOUDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, tetrahydrofuran, and oxalamide groups. The exact synthetic route would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydrofuran ring could add some three-dimensionality to the molecule, and the presence of the amide group could lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the cyano group could undergo reactions to form other nitriles or carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents .

Scientific Research Applications

Synthesis Methods

A study by Mamedov et al. (2016) discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to the synthesis of compounds like N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biological Stimuli Control

In 2009, a study explored using a molecule structurally related to this compound as a pig pheromonal odorant for estrus control. This demonstrates potential applications in agricultural or biological research contexts (박창식 et al., 2009).

Chemical Compound Characterization

Jiménez‐Pérez et al. (2006) conducted a study on optically active binuclear diorganotin compounds, derived from an optically active oxalamide similar to this compound. This research is significant for understanding the properties and applications of such compounds in various fields, including materials science (Jiménez‐Pérez et al., 2006).

Catalysis Research

A 2017 study by De et al. focuses on the use of a copper-catalyzed coupling reaction where a molecule similar to this compound was used as a catalyst. This illustrates the compound's potential application in catalysis and organic synthesis (De et al., 2017).

Crystallization and Stereoisomer Separation

Research by Olbrycht et al. (2016) on Nafronyl oxalate, which contains a structure similar to the compound , highlights the process of separating stereoisomeric mixtures via crystallization. This study provides insights into applications in pharmaceuticals and stereochemistry (Olbrycht et al., 2016).

Molecular Synthesis

Research by Velikorodov et al. (2014) on the synthesis of compounds with a tetrazole fragment, including derivatives of N1-(2-cyanophenyl)carbamates, suggests potential in pharmaceutical and chemical synthesis applications (Velikorodov et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and optimizing its synthesis .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7,9H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJMBBNGJOUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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